Cas no 611-55-2 (6,7-Dimethylpterin)

6,7-Dimethylpterin 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6,7-dimethyl-4-hydroxypteridine hydrate
- 2-Amino-6,7-dimethyl-4-hydroxypteridine
- 2-Amino-6,7-dimethyl-4-pteridinol
- 2-amino-6,7-dimethyl-1H-pteridin-4-one
- 2-Amino-6,7-dimethylpteridin-4-ol
- 6,7-Dimethylpterin
- 2-Amino-6,7-dimethyl-4(3H)-pteridinone
- FT-0611195
- 2-Amino-6,7-dimethyl-8H-pteridin-4-one
- A833067
- 4(3H)-Pteridinone, 2-amino-6,7-dimethyl-
- 2-amino-6,7-dimethyl-3h-pteridin-4-one
- EINECS 210-270-3
- 2-amino-6,7-dimethylpteridin-4(3H)-one
- SCHEMBL1024549
- DTXSID10209986
- 2-Amino-4-hydroxy-6,7-dimethylpteridine
- PD131105
- AKOS015894679
- 4(1H)-Pteridinone, 2-amino-6,7-dimethyl-
- ZKWZUPPXTCQQJL-UHFFFAOYSA-N
- 2-Amino-4-hydroxy-6,7-dimethylpteridine CAS Number:
- TS-00256
- CS-0094338
- NS00034586
- CHEBI:78243
- AKOS022643668
- 2-amino-6,7-dimethyl-4,8-dihydropteridin-4-one
- EN300-6734663
- 2-Amino-4-oxy-6,7-dimethylpteridin
- W-204232
- HMS1667I04
- NSC-31671
- Z1255382970
- 4-Pteridinol, 2-amino-6,7-dimethyl-
- 611-55-2
- SR-01000643333-1
- CCG-54222
- MU3OYY5QRP
- 2-amino-6,7-dimethylpteridin-4(1H)-one
- NSC 31671
- Q27147701
- UNII-MU3OYY5QRP
- NSC31671
- DTXCID60132477
- 2-Amino-6,7-dimethyl-pteridin-4-ol
- STL512767
- pteridine, 2-amino-4-hydroxy-6,7-dimethyl-
- DB-053800
-
- MDL: MFCD00006706
- インチ: InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14)
- InChIKey: ZKWZUPPXTCQQJL-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=C(NC(NC2=O)=N)N=C1C
- BRN: 168607
計算された属性
- せいみつぶんしりょう: 191.08100
- どういたいしつりょう: 191.081
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 55
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 93.3A^2
じっけんとくせい
- 密度みつど: 1.65
- ゆうかいてん: >300 °C(lit.)
- ふってん: 423.9°C at 760 mmHg
- フラッシュポイント: 210.1°C
- 屈折率: 1.79
- PSA: 97.81000
- LogP: 0.90560
6,7-Dimethylpterin セキュリティ情報
6,7-Dimethylpterin 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6,7-Dimethylpterin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D766340-500mg |
2-Amino-6,7-dimethylpteridin-4-ol |
611-55-2 | 97% | 500mg |
$1635 | 2024-06-07 | |
Chemenu | CM332705-10g |
2-Amino-6,7-dimethylpteridin-4(3H)-one |
611-55-2 | 95%+ | 10g |
$1334 | 2021-08-18 | |
Enamine | EN300-6734663-1.0g |
2-amino-6,7-dimethyl-4,8-dihydropteridin-4-one |
611-55-2 | 95% | 1g |
$1357.0 | 2023-05-30 | |
1PlusChem | 1P003GYL-100mg |
2-Amino-6,7-dimethylpteridin-4-ol |
611-55-2 | ≥95% | 100mg |
$85.00 | 2024-04-22 | |
A2B Chem LLC | AB61149-100mg |
2-Amino-6,7-dimethylpteridin-4-ol |
611-55-2 | ≥95% | 100mg |
$40.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164978-5g |
2-Amino-6,7-dimethylpteridin-4(3H)-one |
611-55-2 | 95+% | 5g |
¥5196.00 | 2024-05-07 | |
A2B Chem LLC | AB61149-1g |
2-Amino-6,7-dimethylpteridin-4-ol |
611-55-2 | ≥95% | 1g |
$251.00 | 2024-04-19 | |
eNovation Chemicals LLC | D766340-100mg |
2-Amino-6,7-dimethylpteridin-4-ol |
611-55-2 | 97% | 100mg |
$730 | 2024-06-07 | |
eNovation Chemicals LLC | D766340-500mg |
2-Amino-6,7-dimethylpteridin-4-ol |
611-55-2 | 97% | 500mg |
$1635 | 2025-02-28 | |
eNovation Chemicals LLC | D766340-2.5g |
2-Amino-6,7-dimethylpteridin-4-ol |
611-55-2 | 97% | 2.5g |
$4100 | 2024-06-07 |
6,7-Dimethylpterin 関連文献
-
Jean Mirza,Wolfgang Pfleiderer,A. D. Brewer,Alexander Stuart,H. C. S. Wood J. Chem. Soc. C 1970 437
-
Thomas Malcomson,Martin J. Paterson Photochem. Photobiol. Sci. 2020 19 1538
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3. Pterins. Part 2. Stereochemistry of catalytic reduction of 6-methyl- and 6,7-dimethyl-pterin and of 2,4-diamino-6-methylpteridineWilfred L. F. Armarego,Henning Schou J. Chem. Soc. Perkin Trans. 1 1977 2529
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Burki Rajendar,Seiichi Nishizawa,Norio Teramae Org. Biomol. Chem. 2008 6 670
-
Zhiqiang Ye,Burki Rajendar,Dai Qing,Seiichi Nishizawa,Norio Teramae Chem. Commun. 2008 6588
-
6. Pterins. Part 2. Stereochemistry of catalytic reduction of 6-methyl- and 6,7-dimethyl-pterin and of 2,4-diamino-6-methylpteridineWilfred L. F. Armarego,Henning Schou J. Chem. Soc. Perkin Trans. 1 1977 2529
-
7. Pterins. Part 9. The structure of quinonoid dihydropterins [2-amino-7,8-dihydropteridin-4(6H)-ones]Wilfred L. F. Armarego,Paul Waring J. Chem. Soc. Perkin Trans. 2 1982 1227
-
Burki Rajendar,Arivazhagan Rajendran,Zhiqiang Ye,Eriko Kanai,Yusuke Sato,Seiichi Nishizawa,Marek Sikorski,Norio Teramae Org. Biomol. Chem. 2010 8 4949
-
Conor W. Crean,Russell Camier,Mark Lawler,Clarke Stevenson,R. Jeremy H. Davies,Peter H. Boyle,John M. Kelly Org. Biomol. Chem. 2004 2 3588
-
Andrey A. Buglak,Taisiya A. Telegina,Mikhail S. Kritsky Photochem. Photobiol. Sci. 2016 15 801
6,7-Dimethylpterinに関する追加情報
Introduction to 6,7-Dimethylpterin (CAS No: 611-55-2)
6,7-Dimethylpterin, identified by the Chemical Abstracts Service Number (CAS No) 611-55-2, is a significant compound in the field of biochemical and pharmaceutical research. This heterocyclic organic molecule, belonging to the pterin family, has garnered considerable attention due to its structural similarity to naturally occurring pterins such as tetrahydrobiopterin (BH4) and its potential applications in medicinal chemistry and enzyme regulation.
The molecular structure of 6,7-Dimethylpterin consists of a pyrimidine ring fused with a pyranone moiety, with two methyl groups substituting at the 6th and 7th positions of the pyrimidine ring. This unique arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and biochemical studies. The compound's ability to interact with various enzymes and biological pathways has positioned it as a subject of intense investigation in synthetic chemistry and pharmacology.
In recent years, 6,7-Dimethylpterin has been explored for its potential role in modulating enzymatic activities, particularly those involving flavoproteins and oxidoreductases. Research has highlighted its interaction with enzymes such as xanthine oxidase and dihydrofolate reductase (DHFR), which are crucial in metabolic pathways related to nucleotide biosynthesis. The structural analogs of natural pterins have been studied for their ability to influence enzyme kinetics and substrate specificity, offering insights into the development of novel therapeutic agents.
One of the most compelling areas of research involving 6,7-Dimethylpterin is its application in addressing metabolic disorders. Studies have demonstrated that modifications in the pterin ring system can lead to compounds with enhanced binding affinity or altered functional properties. For instance, derivatives of 6,7-Dimethylpterin have been investigated for their potential in treating conditions associated with enzyme deficiencies or dysregulation. These findings underscore the importance of 6,7-Dimethylpterin as a chemical probe for understanding disease mechanisms and developing targeted therapies.
The synthesis of 6,7-Dimethylpterin has been optimized through various methodologies, including condensation reactions and cyclization processes. Advances in synthetic chemistry have enabled the production of high-purity samples suitable for biochemical assays and pharmacological studies. The availability of well-characterized 6,7-Dimethylpterin has facilitated its use in high-throughput screening programs aimed at identifying novel bioactive compounds. Such efforts have led to the discovery of several promising candidates for further development into therapeutic agents.
From a computational chemistry perspective, 6,7-Dimethylpterin has been subjected to detailed molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into the electronic structure and reactivity of the molecule, aiding in the rational design of derivatives with improved pharmacological properties. These computational approaches complement experimental investigations by predicting binding affinities and metabolic stability.
The role of 6,7-Dimethylpterin in redox biology has also been a focus of recent research. Pterins are known to participate in electron transfer processes within cellular metabolism, and modifications to their structure can alter their redox properties. Investigations into 6,7-Dimethylpterin have revealed its potential as an electron shuttle molecule in enzymatic reactions, contributing to our understanding of oxidative stress mechanisms and antioxidant defense systems.
In conclusion, 6,7-Dimethylpterin (CAS No: 611-55-2) represents a fascinating compound with diverse applications in biochemical research and pharmaceutical development. Its structural features and interactions with biological systems make it a valuable tool for studying enzyme function, metabolic pathways, and disease mechanisms. As research continues to uncover new aspects of this molecule's properties and potential applications, it is likely that 6,7-Dimethylpterin will remain at the forefront of investigations in medicinal chemistry and drug discovery.
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